molecular formula C19H15ClFNO4S B6521046 3-chloro-N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]benzamide CAS No. 896311-83-4

3-chloro-N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]benzamide

Cat. No.: B6521046
CAS No.: 896311-83-4
M. Wt: 407.8 g/mol
InChI Key: NQAVOMFAQAJVLD-UHFFFAOYSA-N
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Description

3-Chloro-N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]benzamide is a benzamide derivative characterized by a 3-chloro-substituted benzamide core, a central ethyl linker bearing both a 4-fluorobenzenesulfonyl group and a furan-2-yl moiety.

Properties

IUPAC Name

3-chloro-N-[2-(4-fluorophenyl)sulfonyl-2-(furan-2-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClFNO4S/c20-14-4-1-3-13(11-14)19(23)22-12-18(17-5-2-10-26-17)27(24,25)16-8-6-15(21)7-9-16/h1-11,18H,12H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQAVOMFAQAJVLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)NCC(C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClFNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-chloro-N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]benzamide is a synthetic organic compound that belongs to the class of sulfonamides. This compound exhibits significant biological activity, particularly in medicinal chemistry, due to its structural features, which include a chloro group, a furan ring, and a sulfonamide moiety. Understanding its biological activity is essential for its potential application in pharmaceuticals, especially for targeting various diseases.

Chemical Structure and Properties

The molecular formula of this compound is C20H18ClNO4SC_{20}H_{18}ClNO_4S, with a molecular weight of approximately 403.9 g/mol. The structural characteristics contribute to its reactivity and biological interactions.

PropertyValue
Molecular FormulaC20H18ClNO4S
Molecular Weight403.9 g/mol
IUPAC NameThis compound
SMILESCC1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C2=CC(=CC=C2)Cl)C3=CC=CO3

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and proteins involved in disease processes. Sulfonamides are known for their enzyme-inhibiting capabilities, which can be harnessed in the development of drugs targeting bacterial infections and cancer.

Enzyme Inhibition

Research has shown that compounds with similar structures can effectively inhibit key enzymes such as dihydropteroate synthase, which is crucial in bacterial folate synthesis. This inhibition can lead to antibacterial effects, making it a candidate for antibiotic development .

Biological Activity Studies

Several studies have investigated the biological activity of this compound and its derivatives:

  • Antibacterial Activity :
    • Compounds similar to this compound have demonstrated significant antibacterial properties against various strains of bacteria, including resistant strains.
    • The mechanism involves the disruption of folate synthesis pathways in bacteria .
  • Antiviral Potential :
    • Research indicates that sulfonamide derivatives can exhibit antiviral activity against influenza viruses, including H5N1, suggesting broader applications in antiviral drug development .
  • Anticancer Properties :
    • The compound's ability to inhibit specific enzymes may also extend to cancer therapeutics, where it could potentially interfere with tumor growth by targeting cancer cell metabolism .

Case Studies

A review of recent literature reveals several case studies highlighting the efficacy of related compounds:

  • Study on Enzyme Inhibition : A study demonstrated that a derivative of this compound inhibited dihydropteroate synthase with an IC50 value significantly lower than existing antibiotics, showcasing its potential as a novel antibacterial agent .
  • Antiviral Activity Assessment : Another study reported that sulfonamide derivatives exhibited antiviral effects against multiple strains of influenza, with mechanisms involving the inhibition of viral replication .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Substituents/Modifications Molecular Formula (Molar Mass) Potential Applications Evidence ID
3-Chloro-N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]benzamide Benzamide - 3-Chloro
- Ethyl linker with 4-fluorobenzenesulfonyl and furan-2-yl
Not explicitly provided Hypothesized: Enzyme inhibition, oncology N/A
4-Chloro-3-(furan-2-ylmethylsulfamoyl)-N-(2-hydroxy-4-methylphenyl)benzamide Benzamide - 4-Chloro
- Sulfamoyl group with furan-2-ylmethyl
- 2-hydroxy-4-methylphenyl
C₁₉H₁₇ClN₂O₅S (432.87 g/mol) Not specified; sulfamoyl suggests protease inhibition
4-Chloro-N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}phenyl)benzamide Benzamide - 4-Chloro
- Sulfanyl linkage to pyridine (CF₃, Cl)
C₁₉H₁₁Cl₂F₃N₂OS (443.27 g/mol) Likely pesticidal or antiviral
3-Chloro-N-[2-(4-fluorophenyl)ethyl]-4-hydroxybenzamide Benzamide - 3-Chloro
- 4-Hydroxy
- Ethyl linker with 4-fluorophenyl
C₁₅H₁₃ClFNO₂ (293.72 g/mol) Simpler scaffold; potential CNS activity
N-[2-[(2-Cyano-3-fluorophenyl)amino]ethyl]-2-[(3-thienylmethyl)thio]-benzamide Benzamide - Thienylmethylthio
- Cyano-fluorophenyl aminoethyl
Not provided Cancer, viral infection (explicit)

Key Observations:

Furan-2-yl moieties (, target compound) may improve metabolic stability over thiophene analogs () due to furan’s lower susceptibility to oxidative degradation .

Molecular Weight and Solubility :

  • The target compound’s molecular weight is likely >400 g/mol (based on analogs), which may limit blood-brain barrier permeability compared to simpler derivatives like the 293.72 g/mol compound in .
  • Hydrophilic groups (e.g., hydroxy in ) enhance solubility, whereas sulfonyl and trifluoromethyl groups () increase lipophilicity, favoring membrane penetration .

Pyridine-linked analogs () with trifluoromethyl groups are common in agrochemicals, hinting at possible pesticidal applications .

Research Findings and Limitations

  • Synthetic Challenges : The ethyl linker with dual substituents (furan and sulfonyl) likely requires multi-step synthesis, as seen in similar compounds (e.g., sulfonyl chloride intermediates in ) .
  • Biological Data Gaps: While structural analogs in and have explicit therapeutic annotations, the target compound’s specific activity remains unverified. Priority should be given to in vitro assays targeting kinases (e.g., EGFR, VEGFR) or viral proteases.
  • Crystallographic Support : SHELX-based refinements () could resolve the compound’s 3D conformation, aiding in structure-activity relationship (SAR) studies .

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